molecular formula C10H22CoN6O8 B3029501 aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) CAS No. 68201-98-9

aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+)

Cat. No.: B3029501
CAS No.: 68201-98-9
M. Wt: 413.25 g/mol
InChI Key: IRRAKBRVZWVNCC-UHFFFAOYSA-L
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Description

Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) is a complex compound that combines a cobalt ion with a chelating agent. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) typically involves the reaction of cobalt salts with a chelating agent such as diethylenetriaminepentaacetic acid (DTPA). The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process includes the dissolution of cobalt salts in water, followed by the addition of the chelating agent. The mixture is then stirred and heated to promote the formation of the complex. The product is purified through filtration and crystallization.

Chemical Reactions Analysis

Types of Reactions

Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) undergoes various chemical reactions, including:

    Oxidation: The cobalt ion can be oxidized to a higher oxidation state.

    Reduction: The cobalt ion can be reduced to a lower oxidation state.

    Substitution: Ligands in the complex can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) complexes, while reduction may yield cobalt(I) complexes.

Scientific Research Applications

Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to study metal-ligand interactions and coordination chemistry.

    Biology: Employed in biochemical assays to study enzyme activities and metal ion transport.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in water treatment processes to remove heavy metals and in the production of catalysts.

Mechanism of Action

The mechanism of action of aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) involves the formation of stable complexes with metal ions. The chelating agent binds to the metal ion through multiple coordination sites, forming a stable ring structure. This complexation can affect the reactivity and bioavailability of the metal ion, influencing various biochemical and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriaminepentaacetic acid (DTPA): A similar chelating agent used for complexing metal ions.

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.

Uniqueness

Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) is unique due to its specific combination of cobalt and the chelating agent, which provides distinct stability and reactivity compared to other chelating agents. This uniqueness makes it valuable in specific applications where other chelating agents may not be as effective.

Properties

CAS No.

68201-98-9

Molecular Formula

C10H22CoN6O8

Molecular Weight

413.25 g/mol

IUPAC Name

aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+)

InChI

InChI=1S/C10H16N2O8.Co.2H4N2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;2*1-2/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;2*1-2H2/q;+2;;/p-2

InChI Key

IRRAKBRVZWVNCC-UHFFFAOYSA-L

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH3+]N.[NH3+]N.[Co+2]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH3+]N.[NH3+]N.[Co+2]

68201-98-9

Origin of Product

United States

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